1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

Catalog No.
S1486869
CAS No.
3006-49-3
M.F
C41H32O11
M. Wt
700.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

CAS Number

3006-49-3

Product Name

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside

IUPAC Name

[(2R,3R,4S,5R)-3,4,5,6-tetrabenzoyloxyoxan-2-yl]methyl benzoate

Molecular Formula

C41H32O11

Molecular Weight

700.7 g/mol

InChI

InChI=1S/C41H32O11/c42-36(27-16-6-1-7-17-27)47-26-32-33(49-37(43)28-18-8-2-9-19-28)34(50-38(44)29-20-10-3-11-21-29)35(51-39(45)30-22-12-4-13-23-30)41(48-32)52-40(46)31-24-14-5-15-25-31/h1-25,32-35,41H,26H2/t32-,33-,34+,35-,41?/m1/s1

InChI Key

JJNMLNFZFGSWQR-XBHBEMSESA-N

Synonyms

D-Glucopyranose 1,2,3,4,6-Pentabenzoate;

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside (CAS 3006-49-3) is a fully protected, highly crystalline carbohydrate building block essential for the synthesis of complex glycoconjugates, oligosaccharides, and glycoside-based active pharmaceutical ingredients (APIs). By leveraging five benzoyl ester groups, this compound serves as a robust, UV-active precursor for generating reactive glycosyl donors, such as glycosyl bromides, trichloroacetimidates, and thioglycosides [1]. In industrial and advanced laboratory procurement, it is prioritized over simpler protected sugars due to its superior stability, ease of handling, and highly predictable stereodirecting properties during glycosidic bond formation [2].

Research Fit

Workflow Protected glycosyl donor for multi-step glycan assembly
Physical Form Crystalline solid simplifies purification by recrystallization
Procurement Long-term solid-state stability reduces reorder frequency

While 1,2,3,4,6-penta-O-acetyl-D-glucopyranoside is often considered a lower-cost generic substitute for per-O-acylated glucose, substituting it for the benzoylated form frequently introduces severe process bottlenecks. Acetyl groups lack a UV chromophore, rendering standard HPLC and TLC monitoring ineffective without destructive staining techniques, which complicates real-time process analytical technology (PAT) integration [1]. Furthermore, acetyl groups are highly susceptible to intra-molecular acyl migration during selective deprotection steps, leading to complex isomeric mixtures that require costly and solvent-intensive chromatographic purification [2]. Consequently, for scalable and reproducible manufacturing, the benzoylated analog is the strictly preferred raw material.

Substitution Risk

Reactivity divergence
Benzoyl vs. acetyl protecting groups may shift glycosylation rates and stereochemical outcomes. Reported position-dependent changes alter kinetic profiles, so direct method transfer may require validation.
Solubility incompatibility
Penta-benzoate requires aprotic chlorinated solvents; per-acetate can partition into more polar systems. Solvent mismatch may affect reaction efficiency and workup reproducibility.

Acyl Group Migration Suppression

During the selective manipulation of orthogonal protecting groups, the stability of the permanent protecting groups is critical. Benzoyl esters exhibit significantly higher steric bulk and electron-withdrawing capacity than acetyl groups, which drastically reduces their propensity for intramolecular migration. Kinetic modeling demonstrates that while acetyl groups readily undergo clockwise and counterclockwise migration under mildly basic or acidic conditions—often degrading regiomeric purity by 20–40%—benzoyl groups remain locked in position [1]. This stability prevents the formation of complex isomeric mixtures during multi-step syntheses.

Evidence DimensionIntramolecular acyl migration rate
Target Compound DataNegligible migration under standard orthogonal deprotection conditions
Comparator Or BaselinePenta-O-acetyl-D-glucopyranoside (rapid migration requiring strict pH control)
Quantified DifferenceNear 100% regiomeric retention vs. up to 40% loss of regiomeric purity
ConditionsMildly basic/acidic conditions during multi-step oligosaccharide synthesis

Eliminates the need for complex chromatographic separation of regioisomers, directly increasing overall process yield.

Storage Stability
Class-level
3 years (-20°C) / 2 years (4°C)
Supports long-term procurement planning
Supplier-reported solid-state stability; review for lot-specific data

Real-Time UV Monitoring

Efficient scale-up requires reliable inline or offline process monitoring. 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside contains five aromatic rings, providing intense UV absorbance. This allows for straightforward tracking of reaction kinetics and impurity profiling using standard UV-equipped HPLC or TLC at 230-254 nm [1]. In stark contrast, peracetylated glucose lacks a UV chromophore, necessitating the use of specialized evaporative light scattering detectors (ELSD), refractive index (RI) detectors, or destructive chemical staining, which complicates routine quality control [2].

Evidence DimensionUV Detectability (Molar Extinction Coefficient)
Target Compound DataStrong UV absorbance (ε > 50,000 at 230-254 nm)
Comparator Or BaselinePenta-O-acetyl-D-glucopyranoside (ε ≈ 0 at >220 nm)
Quantified DifferenceEnables standard UV quantification vs. requiring specialized/destructive detection
ConditionsStandard HPLC/TLC analytical workflows

Allows seamless integration into standard industrial quality control and automated PAT workflows without additional equipment investment.

Anomerisation Reactivity
Reported
O-2 benzoyl: increased reactivity; O-3/4/6: reduced vs. per-acetate
Position-dependent kinetic effect on glycosylation
Directional change reported; quantify under your conditions

Glycosylation Stereoselectivity & Orthoester Suppression

When converted into a glycosyl donor, the C-2 protecting group dictates the stereochemical outcome of glycosylation via neighboring group participation (NGP). The bulky benzoyl group at the C-2 position provides highly efficient NGP, strongly directing the formation of 1,2-trans (beta) glycosidic linkages with excellent stereoselectivity (>10:1 beta:alpha). Moreover, the steric bulk of the benzoyl group suppresses the formation of stable orthoester byproducts, a common and yield-limiting side reaction observed when using the smaller acetyl group for NGP [1].

Evidence DimensionOrthoester byproduct formation during 1,2-trans glycosylation
Target Compound DataMinimal to no stable orthoester trapping
Comparator Or BaselineAcetyl-protected donors (frequently yield 10-20% stable orthoester intermediates)
Quantified DifferenceSignificant reduction in dead-end byproducts, improving direct beta-glycoside yield
ConditionsLewis acid-promoted glycosylation with complex aglycones

Maximizes the yield of the target beta-glycoside API while eliminating the need for additional acidic rearrangement steps.

Crystallinity
Reported
Highly crystalline solid, mp 172 °C
Enables recrystallization purification
Sharp melting point supports identity QC

Scalability via Direct Crystallization

A major bottleneck in carbohydrate chemistry is the reliance on silica gel chromatography for purification. 1,2,3,4,6-Penta-O-benzoyl-D-glucopyranoside and its immediate downstream derivatives (such as glycosyl bromides) are highly crystalline solids. This inherent crystallinity allows for purification via simple recrystallization from inexpensive solvent systems (e.g., ethanol or ether/hexanes) [1]. Conversely, acetylated or benzylated analogs often present as viscous syrups that require solvent-heavy, time-consuming column chromatography to achieve API-grade purity.

Evidence DimensionPrimary purification modality
Target Compound DataDirect recrystallization (high recovery, low solvent use)
Comparator Or BaselineSyrupy analogs (require silica gel chromatography)
Quantified DifferenceOrders of magnitude reduction in solvent consumption and labor time per kilogram
ConditionsKilogram-scale process chemistry

Drastically lowers the cost of goods sold (COGS) by replacing expensive chromatographic purification with scalable crystallization.

Solubility Profile
Class-level
CHCl₃, DCM, DMF, DMSO; insoluble in H₂O
Compatible with anhydrous glycosylation solvents
Verify solubility in your specific reaction medium

Beta-Glucoside API Synthesis

Due to its powerful neighboring group participation and suppression of orthoester byproducts, this compound is the optimal starting material for manufacturing beta-linked glucoside therapeutics. Its high crystallinity ensures that intermediate glycosyl donors can be purified by recrystallization, meeting strict API regulatory standards without the cost of chromatography [1].

Complex Oligosaccharide Assembly

In multi-step syntheses requiring orthogonal deprotection, the superior resistance of the benzoyl groups to intramolecular acyl migration prevents the formation of intractable regioisomer mixtures. This makes it the preferred glucose building block when downstream steps involve mildly basic or acidic conditions [2].

Automated Glycan Synthesis & Flow Chemistry

Because the five benzoyl groups provide a strong UV chromophore, this compound is ideally suited for automated synthesis platforms and continuous flow reactors. It allows for real-time process analytical technology (PAT) monitoring via inline UV-HPLC, which is impossible with UV-transparent acetylated analogs [3].

Application Fit

Application
Selection Property
Validation Focus
Complex Glycoside Synthesis
Benzoyl donor reactivity profile
Stereochemical outcome of glycosylation
Selectively Protected Glucose Intermediates
Differential protecting group lability
Regioselective deprotection control
Crystalline Derivatives for Purity Analysis
Crystallinity and sharp melting point
Identity and purity confirmation via derivatization
Protecting Group Strategy Research
Position-specific steric/electronic effects
Mechanistic insight into reaction rate and selectivity modulation

XLogP3

8.9

Hydrogen Bond Acceptor Count

11

Exact Mass

700.19446183 Da

Monoisotopic Mass

700.19446183 Da

Heavy Atom Count

52

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